(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-carbamoylbutanoic acid
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Overview
Description
®-5-Amino-3-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound is particularly significant in peptide synthesis and other biochemical applications due to its stability and ease of removal under acidic conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Amino-3-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium carbonate or sodium hydroxide . The reaction is carried out in an aqueous or organic solvent, often at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of Boc-protected amino acids generally follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used to monitor and purify the final product .
Chemical Reactions Analysis
Types of Reactions
®-5-Amino-3-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as acyl chlorides or alkyl halides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the Boc group.
Common Reagents and Conditions
Deprotection: TFA, HCl in methanol, or AlCl3 for selective cleavage.
Substitution: Acyl chlorides, alkyl halides, and other electrophiles in the presence of a base.
Major Products Formed
Scientific Research Applications
®-5-Amino-3-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid has numerous applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Serves as a building block for the synthesis of biologically active peptides and proteins.
Medicine: Utilized in the development of pharmaceuticals and therapeutic agents.
Industry: Employed in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of ®-5-Amino-3-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino functionality during synthetic transformations and can be removed under acidic conditions to reveal the free amine . This allows for selective reactions and the synthesis of complex molecules without interference from the amino group.
Comparison with Similar Compounds
Similar Compounds
N-Boc-L-alanine: Another Boc-protected amino acid used in peptide synthesis.
N-Boc-L-phenylalanine: Similar in structure but with a phenyl group, used in the synthesis of aromatic peptides.
Uniqueness
®-5-Amino-3-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid is unique due to its specific structure, which includes a Boc-protected amino group and a keto group. This combination allows for versatile synthetic applications and the ability to undergo selective reactions that are not possible with other Boc-protected amino acids .
Properties
IUPAC Name |
5-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O5/c1-10(2,3)17-9(16)12-6(4-7(11)13)5-8(14)15/h6H,4-5H2,1-3H3,(H2,11,13)(H,12,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNRBHPDQJCDLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)N)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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